2-Amino-4-(1H-pyrazol-1-yl)benzoesäure

Übersicht

Beschreibung

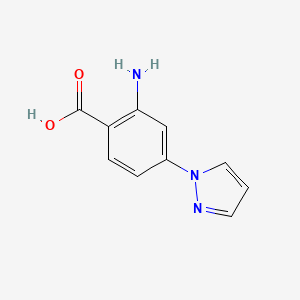

2-Amino-4-(1H-pyrazol-1-YL)benzoic acid is a chemical compound characterized by its unique structure, which includes an amino group, a pyrazolyl group, and a benzoic acid moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid, exhibit significant anticancer properties. Various studies have synthesized analogs that demonstrate cytotoxic effects against cancer cell lines such as MDA-MB-231 and HCT116. For instance, compounds derived from similar structures have shown IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Mechanisms of Action

The anticancer effects are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth. For example, compounds based on this structure have been shown to modulate the activity of caspases and other apoptotic markers . Additionally, molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression .

Enzyme Inhibition Studies

2-Amino-4-(1H-pyrazol-1-YL)benzoic acid has been utilized in enzyme inhibition studies due to its ability to interact with various enzymes. It serves as a probe in biochemical assays aimed at understanding enzyme kinetics and mechanisms. The compound's structural features allow it to bind effectively to active sites on enzymes, potentially altering their catalytic activity.

Example Case Studies

- Enzyme Inhibition : Studies have demonstrated that pyrazole derivatives can inhibit enzymes involved in metabolic pathways, thereby affecting overall cellular metabolism and signaling cascades.

- Biochemical Pathways : The compound's interactions may influence pathways related to oxidative stress and inflammation, making it a candidate for further exploration in therapeutic applications targeting these conditions .

Synthetic Applications

Building Block for Complex Molecules

In organic synthesis, 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid serves as an essential building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to modify its structure for specific applications.

| Synthesis Method | Description |

|---|---|

| Pyrazolyl Group Formation | Synthesized through reactions with hydrazine and β-diketones or β-ketoesters. |

| Coupling with Benzoic Acid | Coupled using carbodiimides such as DCC or EDC for high-yield synthesis. |

| Amino Group Introduction | Achieved through nitration followed by reduction processes. |

Industrial Applications

The compound is also relevant in industrial settings, particularly in the production of agrochemicals and dyes. Its unique properties enable it to function effectively as an intermediate in the synthesis of various chemical products used in agriculture and material sciences.

Wirkmechanismus

Mode of Action

It is known that many similar compounds interact with their targets by binding to active sites, causing conformational changes that can affect the function of the target .

Biochemical Pathways

Given the structural similarities to other benzoic acid derivatives, it may be involved in pathways related to cellular metabolism or signal transduction .

Pharmacokinetics

Like many other small organic molecules, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

It is possible that the compound could have a variety of effects depending on the specific targets it interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

Biochemische Analyse

Biochemical Properties

2-Amino-4-(1H-pyrazol-1-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in metabolic pathways, affecting their catalytic activity and altering the overall metabolic flux. Additionally, 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can form complexes with proteins, influencing their stability and function .

Cellular Effects

The effects of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Additionally, 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .

Molecular Mechanism

At the molecular level, 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid exerts its effects through various binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions. This compound may also interact with DNA or RNA, influencing gene expression and transcriptional regulation. Furthermore, 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can affect protein-protein interactions, potentially disrupting or stabilizing protein complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid in animal models vary with different dosages. At low doses, this compound may exhibit minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can induce toxic or adverse effects, including cellular damage, organ toxicity, and altered physiological functions. Threshold effects have been observed, where a specific dosage range triggers significant biological responses .

Metabolic Pathways

2-Amino-4-(1H-pyrazol-1-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can influence the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments or tissues, influencing its biological activity. The distribution of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can also affect its accumulation and clearance from the body, impacting its overall pharmacokinetics .

Subcellular Localization

The subcellular localization of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular processes. The activity and function of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid are influenced by its subcellular localization, as it interacts with different biomolecules in distinct cellular environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid typically involves the following steps:

Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

Coupling with Benzoic Acid: The pyrazolyl group is then coupled with benzoic acid derivatives using appropriate coupling agents such as carbodiimides (e.g., DCC, EDC).

Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction processes.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amino group to a nitro group.

Reduction: Reduction reactions can reduce nitro groups to amino groups.

Substitution: Substitution reactions can replace hydrogen atoms on the pyrazolyl ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Substituted pyrazolyl derivatives.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-(1H-pyrazol-1-YL)benzoic acid is compared with other similar compounds, such as:

2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid: This compound has a similar pyrazolyl group but differs in the presence of a phenyl group and a butanoic acid moiety.

2-(4-amino-1H-pyrazol-1-yl)ethanol: This compound has a simpler structure with an amino group and a hydroxyl group attached to the pyrazolyl ring.

Biologische Aktivität

2-Amino-4-(1H-pyrazol-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, anticancer, and neuroprotective effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can be represented as follows:

This compound features an amino group and a pyrazole moiety, contributing to its biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in BV-2 microglial cells. This suggests that the compound may be beneficial in treating neuroinflammatory conditions .

Table 1: Anti-inflammatory Effects of 2-Amino-4-(1H-pyrazol-1-yl)benzoic Acid

| Study | Cell Line | Inflammatory Stimulus | Effect |

|---|---|---|---|

| BV-2 | LPS | Reduced TNF-α and NO production | |

| HT-22 | Glutamate | Decreased oxidative stress |

2. Anticancer Activity

The anticancer properties of this compound have also been explored. It exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism appears to involve induction of apoptosis, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Table 2: Cytotoxic Effects on Cancer Cell Lines

A study reported that derivatives of this compound showed enhanced activity when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in cancer treatment .

3. Neuroprotective Effects

The neuroprotective properties of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid were demonstrated in models of oxidative stress. It was found to protect neuronal cells from glutamate-induced toxicity, which is relevant for neurodegenerative diseases such as Alzheimer's .

Case Studies

In a notable case study involving animal models, administration of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid significantly reduced markers of neuroinflammation and improved cognitive function in LPS-injected mice. This suggests potential applications in treating neurodegenerative disorders where inflammation plays a critical role .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profile of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid. Modifications at various positions on the pyrazole ring have been shown to affect both anti-inflammatory and anticancer activities significantly. For example, substituents at the N1 position can enhance cytotoxicity while maintaining low toxicity towards normal cells .

Eigenschaften

IUPAC Name |

2-amino-4-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6H,11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCADMJGMKMNLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695705 | |

| Record name | 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-55-7 | |

| Record name | Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.